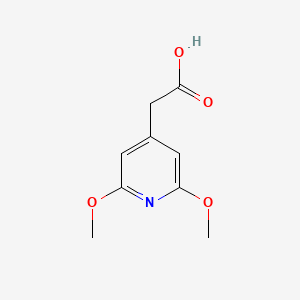

(2,6-Dimethoxypyridin-4-YL)acetic acid

Description

(2,6-Dimethoxypyridin-4-YL)acetic acid is a pyridine derivative featuring two methoxy groups at the 2- and 6-positions and an acetic acid moiety at the 4-position. The evidence instead focuses on acetic acid-modified sludge-based biochar (ASBB) for uranium adsorption. To address the query, this article will pivot to a detailed comparison of ASBB with related adsorbents, leveraging the extensive experimental data provided.

Properties

Molecular Formula |

C9H11NO4 |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

2-(2,6-dimethoxypyridin-4-yl)acetic acid |

InChI |

InChI=1S/C9H11NO4/c1-13-7-3-6(5-9(11)12)4-8(10-7)14-2/h3-4H,5H2,1-2H3,(H,11,12) |

InChI Key |

VUNXQFOQWKLXTF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=N1)OC)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethoxypyridin-4-YL)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with 2,6-dimethoxypyridine.

Acetylation: The 2,6-dimethoxypyridine undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetic acid group at the 4 position.

Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethoxypyridin-4-YL)acetic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.

Reduction: The acetic acid group can be reduced to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,6-dihydroxypyridin-4-YL)acetic acid, while reduction of the acetic acid group can produce (2,6-dimethoxypyridin-4-YL)ethanol.

Scientific Research Applications

(2,6-Dimethoxypyridin-4-YL)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-Dimethoxypyridin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison of Acetic Acid-Modified Sludge-Based Biochar (ASBB) with Similar Adsorbents

The evidence extensively evaluates ASBB against unmodified sludge-based biochar (SBB) and other uranium adsorbents. Below is a structured comparison based on adsorption efficiency, physicochemical properties, and mechanisms.

Adsorption Performance

Key Findings :

- ASBB outperforms SBB due to acetic acid’s dual effect: (1) pore expansion (BET surface area increased by 35%) and (2) introduction of –COOH groups (0.11 mmol/g added) .

- ASBB achieves 97.8% uranium removal within 5 minutes under optimal conditions (pH 6.0, 0.30 g/L dosage), significantly faster than SBB (>30 minutes) and commercial adsorbents like activated carbon .

Physicochemical Properties

Key Findings :

- FTIR and XPS confirm that U(VI) binds to ASBB via monodentate coordination with –COO– groups, a mechanism absent in SBB .

- Pore expansion by acetic acid increases accessibility to adsorption sites, while –COOH groups enhance chemisorption .

Mechanistic Advantages Over Similar Compounds

- vs. SBB : ASBB’s –COOH groups enable chemisorption, whereas SBB relies on weaker physisorption .

- vs. Amidoxime-Functionalized Adsorbents : ASBB achieves comparable efficiency without costly synthetic steps (e.g., grafting) .

- vs. Fe3O4 Composites: ASBB avoids secondary pollution from nanoparticle leaching and simplifies synthesis .

Data Tables from Experimental Studies

Table 1: Kinetic Parameters for U(VI) Adsorption

| Model | ASBB (Parameters) | SBB (Parameters) |

|---|---|---|

| Pseudo-First-Order | κ₁ = 0.452 min⁻¹, R² = 0.931 | κ₁ = 0.198 min⁻¹, R² = 0.872 |

| Pseudo-Second-Order | κ₂ = 0.021 g/mg·min⁻¹, R² = 0.993 | κ₂ = 0.008 g/mg·min⁻¹, R² = 0.941 |

Table 2: Thermodynamic Parameters

| Parameter | ASBB | SBB |

|---|---|---|

| ΔG° (kJ/mol) | -28.4 (spontaneous) | -12.7 (less spontaneous) |

| ΔH° (kJ/mol) | 24.3 (endothermic) | 10.5 (endothermic) |

| ΔS° (J/mol·K) | 176.2 (disorder-driven) | 78.3 (less ordered) |

Source:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.